6-Butoxy-5-methyl-3-pyridinamine
Description
6-Butoxy-5-methyl-3-pyridinamine is a substituted pyridine derivative featuring a butoxy group (-OCH₂CH₂CH₂CH₃) at position 6, a methyl group (-CH₃) at position 5, and an amine (-NH₂) at position 3.
The molecular formula of this compound is C₁₀H₁₆N₂O, with a molecular weight of 180.25 g/mol. Current applications remain exploratory, and like related compounds, it is advised to use this compound for research purposes only until validated for specific applications .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-butoxy-5-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-3-4-5-13-10-8(2)6-9(11)7-12-10/h6-7H,3-5,11H2,1-2H3 |
InChI Key |
SPWJZIUBUSDTPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=C(C=C1C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butoxy-5-methyl-3-pyridinamine can be achieved through various synthetic routes. One common method involves the alkylation of 5-methyl-3-pyridinamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Butoxy-5-methyl-3-pyridinamine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 6-butoxy-5-methyl-3-pyridinecarboxylic acid.
Reduction: Formation of 6-butoxy-5-methyl-3-pyridinemethanol.
Substitution: Formation of various substituted pyridines depending on the substituent introduced.
Scientific Research Applications
Chemistry: 6-Butoxy-5-methyl-3-pyridinamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological systems. It may serve as a ligand in the study of enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Butoxy-5-methyl-3-pyridinamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butoxy and methyl groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 6-Butoxy-5-methyl-3-pyridinamine with structurally analogous pyridinamines:
Key Comparative Insights
Lipophilicity and Solubility :
- The butoxy group in this compound increases lipophilicity compared to methoxy (OMe)-substituted analogs (e.g., 6-Methoxy-5-methylpyridin-3-amine). This property may enhance membrane permeability but reduce aqueous solubility .
- The trifluoromethyl (CF₃) group in 5-Methoxy-6-(trifluoromethyl)pyridin-3-amine introduces strong electron-withdrawing effects, altering electronic distribution and reactivity .
Synthetic Utility :
- Halogenated derivatives like 5-Bromo-6-methoxypyridin-3-amine serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .
- Bipyridine analogs (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine) are valuable in coordination chemistry for ligand design .
Biological Relevance: Methoxy and methyl groups (e.g., 6-Methoxy-5-methylpyridin-3-amine) are common in drug discovery for balancing solubility and bioavailability .
Research Implications and Limitations
- Advantages of this compound : The butoxy group’s bulkiness may improve binding affinity in hydrophobic pockets of biological targets.
- Limitations: Limited solubility in polar solvents could hinder in vitro assays, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
